molecular formula C14H15N7 B6448753 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2549012-98-6

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6448753
CAS No.: 2549012-98-6
M. Wt: 281.32 g/mol
InChI Key: YOFXWQIHQLLSRN-UHFFFAOYSA-N
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Description

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a piperazine moiety, which is further substituted with a methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution with piperazine: The pyrazine ring is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.

    Introduction of the methylpyrimidine group: The final step involves the substitution of the piperazine with a methylpyrimidine group, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing heterocycles.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled temperatures and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or piperazine rings.

Scientific Research Applications

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An important first-line drug used in tuberculosis treatment.

    Pyrrolopyrazine derivatives: Known for their antimicrobial and antiviral activities.

    Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.

Uniqueness

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a piperazine moiety and a methylpyrimidine group makes it a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-11-2-3-18-14(19-11)21-8-6-20(7-9-21)13-12(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFXWQIHQLLSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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